molecular formula C16H11FN6 B2618461 N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226458-98-5

N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2618461
CAS No.: 1226458-98-5
M. Wt: 306.304
InChI Key: PXCWWQYAQCGMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a complex organic compound. It belongs to the class of triazine derivatives . Triazines are a class of nitrogen-containing heterocycles . They are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .


Synthesis Analysis

The synthesis of triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The synthesis can be done by conventional methods or by using microwave irradiation . The use of microwave irradiation can lead to the desired products in less time, with good yield and higher purity . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

The molecular structure of triazine derivatives is planar, similar to the six-membered benzene ring but with three carbons replaced by nitrogens . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are building blocks and have provided a new dimension to the design of biologically important organic molecules .

Scientific Research Applications

Molecular Probes and Imaging Agents

Research into derivatives similar to N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has shown potential applications as molecular probes and imaging agents. Kumar et al. (2011) synthesized a family of high-affinity functionalized congeners targeting the A2A adenosine receptor (AR), with potential applications in pharmacological studies and imaging. These compounds, particularly those linked to fluorophores and polyamidoamine (PAMAM) dendrimers, displayed high AR affinity, suggesting their utility in studying receptor-ligand interactions through molecular imaging techniques (Kumar et al., 2011).

Antibacterial Agents

The synthesis and evaluation of derivatives of this compound for antibacterial applications have also been explored. Solankee and Patel (2004) reported the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones derived from similar structures and screened them for antibacterial activity. This research highlights the compound's potential as a basis for developing new antibacterial agents (Solankee & Patel, 2004).

Reactivity and Derivative Synthesis

The reactivity of pyrazolo[3,4-d][1,2,3]triazin derivatives offers pathways to synthesize a wide range of compounds with potential biological activities. Mironovich and Shcherbinin (2014) investigated the reactivity of a closely related compound, leading to the synthesis of amides with potential pharmacological applications. This work demonstrates the versatility of pyrazolo[3,4-d][1,2,3]triazin derivatives in chemical synthesis and the potential for discovering new therapeutic agents (Mironovich & Shcherbinin, 2014).

Future Directions

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) lead to great practical applications . Therefore, the future directions for “N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could involve exploring its potential applications in various fields such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Properties

IUPAC Name

N-(3-fluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6/c17-11-5-4-6-12(9-11)19-15-14-10-18-23(16(14)21-22-20-15)13-7-2-1-3-8-13/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCWWQYAQCGMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.